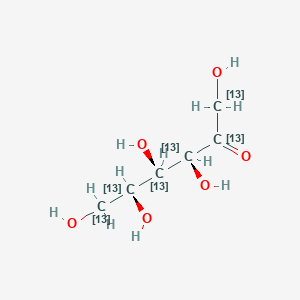

D-Fructose-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Fructosa-13C6: es un compuesto marcado con isótopos estables de D-fructosa, un monosacárido natural que se encuentra en muchas plantas. El compuesto está marcado con carbono-13, un isótopo no radiactivo del carbono, lo que lo hace útil en varias aplicaciones de investigación científica, particularmente en estudios metabólicos y experimentos de trazadores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : La síntesis de D-Fructosa-13C6 típicamente implica la incorporación de carbono-13 en la molécula de D-fructosa. Esto se puede lograr a través de varias rutas sintéticas, incluyendo el uso de precursores marcados con carbono-13 en la biosíntesis de D-fructosa. Las condiciones de reacción a menudo implican entornos controlados para garantizar la incorporación del isótopo sin alterar las propiedades químicas de la fructosa .

Métodos de producción industrial: : La producción industrial de D-Fructosa-13C6 implica la síntesis a gran escala utilizando sustratos marcados con carbono-13. El proceso está optimizado para lograr altos rendimientos y pureza, a menudo superiores al 99% . La producción se lleva a cabo bajo estrictas medidas de control de calidad para garantizar la consistencia y confiabilidad del compuesto marcado.

Análisis De Reacciones Químicas

Tipos de reacciones: : La D-Fructosa-13C6 experimenta varias reacciones químicas similares a las de la D-fructosa no marcada. Estas incluyen reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo típicamente bajo condiciones controladas para garantizar la transformación deseada del compuesto .

Productos principales: : Los productos principales formados a partir de estas reacciones dependen del tipo de reacción y los reactivos utilizados. Por ejemplo, la oxidación de D-Fructosa-13C6 puede conducir a la formación de ácido D-glucónico-13C6, mientras que la reducción puede producir D-sorbitol-13C6 .

Aplicaciones Científicas De Investigación

Clinical Research

D-Fructose-13C6 is utilized in clinical settings to improve the understanding of metabolic disorders such as diabetes and obesity. Researchers employ gas chromatography/mass spectrometry (GC/MS) techniques to quantify glucose and fructose levels in clinical samples, thus providing insights into carbohydrate metabolism in patients.

Case Study: Metabolic Profiling in Diabetes

A study reported the use of this compound to analyze plasma samples from diabetic patients. The quantification of fructose and glucose was achieved using specific mass fragments, allowing for a detailed assessment of carbohydrate metabolism in relation to insulin resistance. The results indicated that fructose concentrations were often undetectable by traditional enzymatic methods, highlighting the sensitivity of isotope labeling techniques in clinical diagnostics .

Metabolomics

In metabolomics, this compound serves as a valuable tool for tracing metabolic pathways. By incorporating this labeled compound into biological systems, researchers can track the flow of carbon through various metabolic routes, particularly in studies involving energy metabolism and cellular respiration.

Application: Tracing Metabolic Pathways

This compound has been effectively used to investigate the tricarboxylic acid (TCA) cycle's dynamics in different organisms. For instance, studies have shown that labeling with this compound can reveal how glucose and fructose are processed differently in cancer cells compared to normal cells. This differentiation is crucial for understanding tumor metabolism and developing targeted therapies .

Nutritional Studies

Nutritional research also benefits from the application of this compound. It aids in understanding how dietary fructose influences metabolic health and contributes to conditions like non-alcoholic fatty liver disease (NAFLD).

Case Study: Fructose Metabolism and Liver Health

Research involving this compound has been conducted to explore its impact on liver metabolism. By administering labeled fructose to subjects, scientists can measure its incorporation into liver glycogen and fat stores. This approach has provided insights into how excessive fructose intake may lead to hepatic steatosis and insulin resistance .

Environmental Impact Studies

Beyond human health, this compound can be utilized in environmental studies to assess the metabolic pathways of microorganisms involved in bioremediation processes. By tracing labeled fructose, researchers can evaluate how these organisms metabolize sugars in contaminated environments.

Application: Bioremediation Research

Studies have demonstrated that certain bacteria can utilize this compound as a carbon source for growth while degrading pollutants. This application is crucial for developing effective bioremediation strategies for contaminated soil and water .

Data Tables

The following table summarizes key findings related to the applications of this compound across various fields:

Mecanismo De Acción

Mecanismo: : El mecanismo por el cual D-Fructosa-13C6 ejerce sus efectos es similar al de la D-fructosa no marcada. Se metaboliza a través de las mismas vías, incluyendo la glucólisis y la gluconeogénesis, donde se convierte en varios intermediarios y productos finales .

Objetivos moleculares y vías: : Los principales objetivos moleculares de D-Fructosa-13C6 incluyen enzimas involucradas en el metabolismo de la fructosa, como la fructocinasa y la aldolasa. Las vías involucradas incluyen la vía de la fructosa-1-fosfato y la vía de la fructosa-6-fosfato .

Comparación Con Compuestos Similares

Compuestos similares: : Compuestos similares a D-Fructosa-13C6 incluyen otros azúcares marcados con carbono-13 como D-glucosa-13C6, D-manosa-13C6 y D-galactosa-13C6 .

Singularidad: : La singularidad de D-Fructosa-13C6 radica en su marcaje específico con carbono-13, lo que permite un seguimiento y cuantificación precisos en estudios metabólicos. Esto lo hace particularmente valioso en aplicaciones de investigación donde la comprensión del destino metabólico detallado de la fructosa es crucial .

Actividad Biológica

D-Fructose-13C6 is a stable isotope-labeled form of the naturally occurring monosaccharide D-fructose, where six carbon atoms are enriched with carbon-13. This compound plays a significant role in carbohydrate metabolism and is utilized in various research applications, particularly in metabolic studies. This article discusses the biological activity of this compound, focusing on its metabolic pathways, effects on insulin sensitivity, and implications for health.

Metabolic Pathways

This compound is primarily metabolized through the glycolytic pathway, similar to natural D-fructose. The isotopic labeling allows researchers to track its metabolic fate using techniques such as nuclear magnetic resonance (NMR) spectroscopy. Studies have shown that fructose consumption can lead to increased lipogenesis in the liver, which may contribute to metabolic disorders when consumed in excess .

Key Metabolic Processes

- Glycolysis : this compound enters glycolysis after conversion to fructose-1-phosphate by fructokinase.

- Lipogenesis : Increased fructose intake stimulates de novo fatty acid synthesis in adipocytes, leading to higher levels of free palmitate and glutamate production .

- Insulin Sensitivity : Fructose can influence insulin sensitivity; excessive intake may lead to insulin resistance and other metabolic disorders .

Research Findings

Several studies have explored the biological activity of this compound, revealing its effects on metabolism and potential health implications.

Case Study 1: Adipocyte Metabolism

A study utilizing this compound as a tracer demonstrated that fructose significantly stimulates anabolic processes in human adipocytes. The results indicated that fructose enhances glutamate synthesis and fatty acid release in a dose-dependent manner. This suggests that fructose alters the metabolic response of adipocytes, favoring lipid accumulation .

Case Study 2: Metabolic Flux Analysis

Research employing this compound has highlighted its utility in metabolic flux analysis. In a controlled study, subjects consumed meals containing this compound, and subsequent blood samples were analyzed for isotopic enrichments. The findings revealed that fructose contributes significantly to lactate production and influences glucose metabolism, indicating its role in energy homeostasis .

Comparison with Other Isotopically Labeled Sugars

This compound can be compared with other isotopically labeled sugars for insights into their unique biological activities:

| Compound | Description | Unique Features |

|---|---|---|

| D-Glucose-13C6 | Isotope-labeled form of glucose | Central role in energy metabolism; higher prevalence |

| D-Mannose-13C6 | Isotope-labeled form of mannose | Important for glycoprotein synthesis |

| D-Allulose-13C6 | Rare sugar with potential health benefits | Unique properties affecting glycemic response |

This compound is distinct due to its specific role in sweetening and its unique metabolic pathway compared to glucose and mannose.

Implications for Health

The consumption of fructose, particularly from processed foods, has been linked to various health issues including obesity, insulin resistance, and fatty liver disease. The biological activity of this compound provides valuable insights into these conditions by allowing researchers to trace metabolic pathways and understand how fructose influences energy metabolism.

Propiedades

IUPAC Name |

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(1,2,3,4,5,6-13C6)hexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-HJLYHLTLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C@H]([13C@H]([13C@@H]([13C](=O)[13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.